molecular formula C17H18BrNO2 B7439332 (5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone

(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone

Cat. No. B7439332
M. Wt: 348.2 g/mol
InChI Key: FIUOYJHIBQNWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone, also known as BRD73954, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone is believed to exert its therapeutic effects through the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and cell survival. By inhibiting this pathway, this compound can reduce inflammation and induce apoptosis in cancer cells. In addition, it has been shown to modulate the activity of various enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to modulate the activity of various enzymes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields. In addition, it exhibits a high degree of selectivity for the NF-κB signaling pathway, making it a suitable candidate for further research. However, there are also limitations to the use of this compound in lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in combination with other therapeutic agents.

Synthesis Methods

(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the formation of the spirocyclic core, followed by the introduction of the bromo and keto groups. The final product is obtained through a purification process using chromatography techniques. The synthesis method has been optimized to produce high yields of the compound, making it a suitable candidate for further research.

Scientific Research Applications

(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone has been identified as a potential therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(5-bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-15-2-1-12-10-19(11-13(12)7-15)16(20)14-8-17(9-14)3-5-21-6-4-17/h1-2,7-8H,3-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOYJHIBQNWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.